Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-
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Overview
Description
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with the molecular formula C8H12ClN3O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a chloro group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole ring.
Scientific Research Applications
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the thiazole and pyrrolidine rings.
N-(4-chlorophenyl)methanesulfonamide: A compound with a similar methanesulfonamide group but different aromatic substitution.
Uniqueness
Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine ring.
Properties
CAS No. |
828920-99-6 |
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Molecular Formula |
C8H12ClN3O2S2 |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S2/c1-16(13,14)11-8-10-6(9)7(15-8)12-4-2-3-5-12/h2-5H2,1H3,(H,10,11) |
InChI Key |
WZKOUOBHMBKRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
Origin of Product |
United States |
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